molecular formula C15H13NO B023222 4-Benzyloxyindole CAS No. 20289-26-3

4-Benzyloxyindole

Cat. No.: B023222
CAS No.: 20289-26-3
M. Wt: 223.27 g/mol
InChI Key: LJFVSIDBFJPKLD-UHFFFAOYSA-N
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Description

4-Benzyloxyindole is an organic compound with the molecular formula C15H13NO. It is a derivative of indole, where a benzyl group is attached to the oxygen atom at the fourth position of the indole ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Safety and Hazards

4-Benzyloxyindole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

4-Benzyloxyindole has been used in the synthesis of various compounds with potential medicinal applications . It is likely that future research will continue to explore its potential uses in the synthesis of new pharmacologically active compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Benzyloxyindole, like other indole derivatives, has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .

Cellular Effects

In cellular systems, this compound has been shown to modulate the expressions of important regulatory genes and repress toxin genes in certain bacterial species . This modulation can reduce the virulence of these bacteria, making this compound a potential candidate for antimicrobial therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial quorum sensing systems . By interfering with these systems, this compound can inhibit the production of virulence factors and biofilm formation, two key aspects of bacterial pathogenicity .

Temporal Effects in Laboratory Settings

The synthesis of this compound has been described in the literature , suggesting that it is stable enough for experimental use.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of indole and its derivatives . Indole is synthesized from tryptophan by the enzyme tryptophanase, and it is widespread in both prokaryotic and eukaryotic communities .

Subcellular Localization

Enzymes involved in the biosynthesis of indole and its derivatives have been found in various subcellular compartments, suggesting that this compound could also be present in multiple cellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxyindole can be synthesized through several methods. One common method involves the condensation of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at 90°C. The resulting product, 6-benzyloxy-2-nitrotoluene, is then subjected to reductive cyclization using hydrazine hydrate and Raney nickel in a mixture of tetrahydrofuran (THF) and methanol .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and Raney nickel are commonly used for reductive cyclization.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

    Indole: The parent compound of 4-benzyloxyindole, lacking the benzyl group.

    7-Benzyloxyindole: A similar compound with the benzyl group at the seventh position.

    4-Hydroxyindole: The hydroxyl derivative without the benzyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzyl group at the fourth position enhances its utility in regioselective synthesis and as a substrate for specific enzymes .

Properties

IUPAC Name

4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFVSIDBFJPKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174155
Record name 4-(Phenylmethoxy)-1H-indole
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20289-26-3
Record name 4-Benzyloxyindole
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Record name 4-(Phenylmethoxy)-1H-indole
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Record name 20289-26-3
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Record name 4-(Phenylmethoxy)-1H-indole
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Record name 4-(phenylmethoxy)-1H-indole
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Synthesis routes and methods

Procedure details

Potassium hydroxide (0.42 g) was added to 4-hydroxyindole (1.00 g) in DMF (25 ml), and the solution was stirred at room temperature for 15 minutes. Benzyl bromide (1.00 ml) was added to the solution, and the solution was stirred at room temperature for 1.5 hours. Since the reaction was not completed, benzyl bromide (0.20 ml) was further added and the solution was stirred for 5 hours. After removing the solvent under reduced pressure, water (50 ml) was added to the residue and the resultant was extracted with ether (3×50 ml). The organic layers were washed with saturated brine, and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure and the obtained crude product was purified by silica gel column chromatography to obtain the desired product (1.43 g, yield: 85%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Benzyloxyindole in the context of hallucinogenic mushroom research?

A: this compound serves as a vital precursor in synthesizing psilocin (4-hydroxy-N,N-dimethyl-tryptamine), the primary psychoactive component found in hallucinogenic mushrooms [, ]. Researchers have used it to create radiolabeled forms of psilocin, such as ¹⁴C-psilocin and ³H-psilocin, enabling them to study the compound's distribution and metabolism []. Furthermore, it has been instrumental in developing potential radioligands like ¹¹C-psilocin, aiming to investigate the role of serotonin receptors in the formation of psychotic symptoms [].

Q2: Can you elaborate on the synthetic utility of this compound in generating diverse indole derivatives?

A: this compound plays a crucial role in synthesizing various indole derivatives, particularly those with modifications at the 5- or 7-positions. Researchers have successfully employed this compound to produce analogs of psilocin incorporating formyl groups or bromine atoms at these positions []. This modification is significant for exploring structure-activity relationships and understanding how structural changes impact biological activity.

Q3: How is this compound synthesized?

A: One established method involves the condensation of 2-methylnitrobenzenes with formamide acetals, followed by a reduction step []. This reaction sequence effectively forms the indole ring system with the benzyloxy group strategically placed at the 4-position.

Q4: Are there any spectroscopic data available for characterizing this compound?

A: While the provided abstracts don't detail specific spectroscopic data, researchers have used techniques like FTIR, NMR, and MS to confirm the structures of compounds derived from this compound, such as 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These spectroscopic methods provide valuable insights into the compound's structure and confirm the successful incorporation of desired modifications.

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